molecular formula C19H17N5O2S B2676169 N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide CAS No. 1251623-84-3

N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B2676169
CAS No.: 1251623-84-3
M. Wt: 379.44
InChI Key: BKKCMMOYVXANOL-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a novel chemical hybrid compound designed for advanced pharmaceutical and biochemical research. It incorporates two privileged medicinal chemistry scaffolds: the benzo[d]imidazole ring system and the pyridazinone core, linked by a flexible butanamide spacer. The benzo[d]imidazole moiety is a well-established structural feature in numerous bioactive compounds, known for its diverse therapeutic applications and ability to interact with various enzymatic targets . This heterocyclic system demonstrates significant versatility in drug discovery, particularly noted for its antimicrobial potential and enzyme inhibitory properties . The pyridazinone component represents another pharmaceutically valuable heterocycle frequently investigated for its biological activities, with documented applications in patented therapeutic compounds . The strategic incorporation of a thiophene substituent at the 3-position of the pyridazinone ring further enhances the molecular diversity and potential for specific target interactions, as thiophene-containing heterocycles often contribute favorably to pharmacokinetic properties and binding affinity. This molecular architecture suggests potential for multifaceted biological activity, possibly including enzyme inhibition or receptor modulation, making it particularly valuable for investigating novel therapeutic pathways and structure-activity relationships. Researchers may employ this compound in target identification studies, mechanistic biochemistry investigations, and as a key intermediate in the development of novel therapeutic agents. The structural complexity and hybrid nature of this compound provide an excellent platform for probing sophisticated biological systems and developing structure-activity relationship models in medicinal chemistry optimization programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c25-17(22-19-20-13-5-1-2-6-14(13)21-19)8-3-11-24-18(26)10-9-15(23-24)16-7-4-12-27-16/h1-2,4-7,9-10,12H,3,8,11H2,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKCMMOYVXANOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Pyridazinone: The pyridazinone ring can be formed by cyclization reactions involving hydrazine derivatives and diketones.

    Linking the Two Moieties: The benzimidazole and pyridazinone structures are linked via a butanamide chain, which can be introduced through amide bond formation reactions using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting it to a dihydropyridazinone.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted benzimidazole or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new drugs for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety may bind to specific sites on proteins, inhibiting their function, while the pyridazinone structure could interact with other cellular components, disrupting normal cellular processes. These interactions can lead to the modulation of signaling pathways, ultimately exerting therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure is distinguished by its pyridazinone-thiophene substituent, which differentiates it from other benzimidazole derivatives. Key structural analogs include:

Compound Name Core Structure Substituents/Linkers Key Features Reference
N-(1H-Benzo[d]imidazol-2-yl)-4-(1-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-1,2,3-triazol-4-yl)butanamide (11c) Benzimidazole + butanamide Triazole + pyridin-2-ylaminoethyl Antimicrobial activity against P. aeruginosa; cytotoxicity tested via MTT
N-(1H-Benzo[d]imidazol-2-yl)-N'-tosylhexanamidine Benzimidazole + sulfonyl Hexanamidine + tosyl group Synthesized via Cu-catalyzed coupling; characterized by NMR/IR
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(4-methoxyphenyl)benzamide (13) Benzimidazole + propenoyl Methoxyphenyl + benzamide High thermal stability (m.p. 258–260°C); HRMS/NMR characterization
N-(Adamantan-1-yl)-4-(1H-benzo[d]imidazol-2-yl)thiazole-2-carboxamide (3bi) Benzimidazole + thiazole Adamantyl carboxamide Synthesized thermally (50% yield); no bioactivity reported

Key Differences :

  • Heterocyclic substituents: The target’s pyridazinone-thiophene group contrasts with triazole (11c), sulfonyl (N'-tosylhexanamidine), or thiazole (3bi) moieties in analogs.
  • Linker flexibility: The butanamide chain in the target compound may confer distinct conformational properties compared to propenoyl (13) or hexanamidine linkers .

Insights :

  • Triazole-linked benzimidazoles (e.g., 11c) demonstrate potent antimicrobial activity with low cytotoxicity, suggesting the target compound’s pyridazinone-thiophene group may similarly enhance selectivity .
  • Thiophene and pyridazinone motifs are associated with anti-inflammatory and kinase modulation, which could expand the target’s therapeutic scope .

Biological Activity

N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.

Chemical Structure and Properties

The compound features a complex structure comprising a benzimidazole moiety, a pyridazine ring, and a thiophene group. Its molecular formula is C₁₈H₁₈N₄O₂S, and it exhibits significant pharmacological properties attributable to its unique structural components.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of benzimidazole, including the compound , exhibit notable anti-inflammatory effects. In one study, compounds similar to this compound showed significant inhibition of cyclooxygenase (COX) activity, which is crucial in the inflammatory response. The inhibition percentages for edema were reported to be as high as 86% within the first hour of administration, surpassing traditional anti-inflammatory drugs such as sodium diclofenac .

Table 1: Anti-inflammatory Activity Comparison

CompoundEdema Inhibition (%)Time Point (hours)
N-(1H-benzo[d]imidazol-2-yl)...861
Sodium Diclofenac651
Other CompoundsVariesVaries

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. For instance, in vitro studies indicated that it possesses cytotoxic effects on MCF7 breast cancer cells with an IC₅₀ value of approximately 25.72 μM . Additionally, flow cytometry analyses revealed that the compound induces apoptosis in these cells, suggesting its mechanism of action may involve the activation of apoptotic pathways.

Table 2: Anticancer Activity Data

Cell LineIC₅₀ (μM)Mechanism of Action
MCF725.72Induction of apoptosis
U87 Glioblastoma45.2Cytotoxicity

Case Studies

In a notable case study involving animal models, administration of this compound resulted in significant tumor growth suppression compared to control groups. The study employed various dosing regimens to assess the compound's efficacy and safety profile over time .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Specifically, the inhibition of COX enzymes reduces the production of pro-inflammatory cytokines such as IL-1β, which are pivotal in mediating inflammatory responses . Furthermore, molecular docking studies suggest that the compound binds effectively to targets associated with cancer cell survival and proliferation.

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